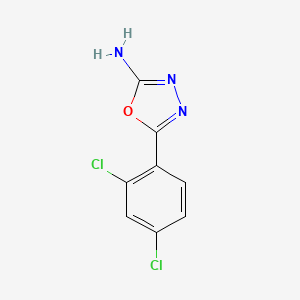

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. These compounds are known for their diverse biological activities and have been studied extensively in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Another method includes the reaction of a primary amine with chloroacetone, which is then trapped by (isocyanoimino)triphenylphosphorane in the presence of an aromatic carboxylic acid, leading to the formation of fully substituted 1,3,4-oxadiazole derivatives . Additionally, photochemical synthesis has been reported for the preparation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods, which often show good correlation with experimental data .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions. For instance, acylation of amino oxadiazoles with acid chlorides can yield acylated compounds, and reaction with isocyanates can afford urea derivatives . Additionally, cyclization reactions can lead to the formation of thiazolidinones, and coupling with mercapto derivatives can produce new oxadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives include their crystalline structure, as observed in some compounds crystallizing in the orthorhombic space group with specific unit cell parameters . The electronic properties, such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, can be determined using optimized structures from DFT calculations . These compounds may also exhibit significant hyperpolarizability, suggesting potential applications as nonlinear optical (NLO) materials .

Biological Activity

1,3,4-oxadiazole derivatives have shown moderate dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes targeted for the treatment of conditions like dementias and myasthenia gravis . Some derivatives have demonstrated more potent inhibition against AChE than established drugs, and molecular docking studies suggest that these compounds can non-covalently interact with the enzymes and block their active sites . Additionally, certain 1,3,4-oxadiazole derivatives have shown anticancer activity against various human tumor cell lines, indicating their potential as anticancer agents .

Applications De Recherche Scientifique

- Summary of Application : This compound is part of a class of pyrazole-bearing compounds known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application : The compound was synthesized and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Safety And Hazards

Orientations Futures

The future directions for research on “5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine” could include further studies on its synthesis, properties, and potential applications. Given the biological activities exhibited by some oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAKQLAZXZWZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406487 | |

| Record name | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

60160-13-6 | |

| Record name | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

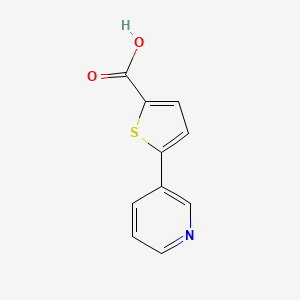

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)